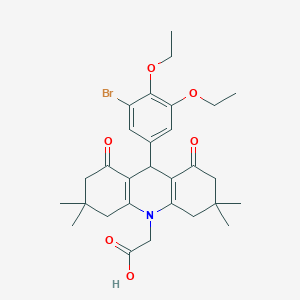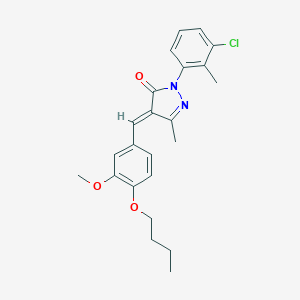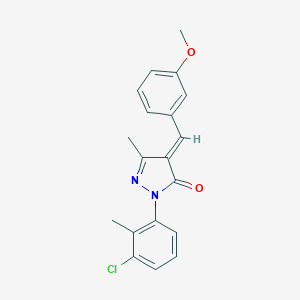
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BRD-9424, is a small molecule inhibitor that has been developed for cancer treatment. It inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD-9424 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, it targets the bromodomain and extraterminal (BET) family of proteins, which play a key role in the regulation of oncogene expression. By inhibiting BET proteins, (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid disrupts the expression of oncogenes and inhibits cancer cell growth.
Biochemical and physiological effects:
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a key process in tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in cancer and other diseases. However, one limitation of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several future directions for the development and use of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus is the development of more potent and selective BET inhibitors. Another area of focus is the identification of biomarkers that can be used to predict response to (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid and other BET inhibitors. Finally, there is growing interest in the use of BET inhibitors in combination with other cancer treatments, such as immunotherapy.
合成方法
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 3-bromo-4,5-diethoxyphenylboronic acid with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-10-carboxylic acid. The second intermediate is prepared by reacting 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-10-carboxylic acid with ethyl bromoacetate. The two intermediates are then coupled together to yield (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
科学研究应用
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
产品名称 |
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
分子式 |
C29H36BrNO6 |
分子量 |
574.5 g/mol |
IUPAC 名称 |
2-[9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H36BrNO6/c1-7-36-22-10-16(9-17(30)27(22)37-8-2)24-25-18(11-28(3,4)13-20(25)32)31(15-23(34)35)19-12-29(5,6)14-21(33)26(19)24/h9-10,24H,7-8,11-15H2,1-6H3,(H,34,35) |
InChI 键 |
XLHOJIQMUUUFLG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Br)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301902.png)
![N-[2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301903.png)

![methyl 4-(5-{[1-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301907.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301911.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301912.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301916.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301917.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301919.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301921.png)
![N-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B301922.png)
![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301923.png)
![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301924.png)